tert-Butyl 2-(4-bromophenoxy)acetate
Description
tert-Butyl 2-(4-bromophenoxy)acetate is an aromatic ester featuring a bromine substituent on the para-position of the phenoxy group. For instance, tert-butyl bromoacetate reacts with substituted phenols (e.g., 4-hydroxybenzaldehyde derivatives) under basic conditions (e.g., potassium carbonate) in solvents like dichloromethane/dimethylformamide (DCM/DMF) to yield phenoxy acetates, as demonstrated in the synthesis of tert-butyl (4-formyl-3,5-dimethoxyphenoxy)acetate (83% yield) . The bromine substituent enhances electrophilic reactivity, making this compound valuable in Suzuki-Miyaura cross-coupling reactions or as an intermediate in pharmaceutical synthesis, akin to tert-butyl 2-(4-bromophenyl)acetate, which is used to prepare glucagon receptor antagonists .
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLNEIMIWYJPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 4-Bromophenoxyacetic Acid with tert-Butanol
One common approach involves esterifying 4-bromophenoxyacetic acid with tert-butanol under acidic catalysis:
- Reactants : 4-bromophenoxyacetic acid and tert-butanol
- Catalyst : Strong acid such as sulfuric acid or p-toluenesulfonic acid
- Conditions : Reflux under anhydrous conditions to drive ester formation
- Mechanism : Acid-catalyzed nucleophilic substitution where the carboxyl group of the acid reacts with the hydroxyl group of tert-butanol, forming the ester linkage and water as a byproduct
- Purification : Extraction followed by recrystallization or chromatography
This method is classical but requires careful control of water removal to shift equilibrium toward ester formation.
Alkylation of 4-Bromophenoxyacetate Salts with tert-Butyl Halides
An alternative route involves:
- Step 1 : Preparation of 4-bromophenoxyacetate salt (e.g., sodium salt) by neutralizing 4-bromophenoxyacetic acid with sodium hydroxide
- Step 2 : Alkylation using tert-butyl bromide or tert-butyl chloride
- Solvent : Polar aprotic solvents like DMF or DMSO to facilitate nucleophilic substitution
- Conditions : Mild heating (50–80 °C) for several hours
- Outcome : SN2 displacement where the carboxylate ion attacks the tert-butyl halide, yielding tert-butyl ester
This method avoids the need for acid catalysts and can offer better yields and cleaner reactions.
Use of tert-Butyl Chloroformate for Carbamate Formation (Indirect Route)
Though more common for carbamate synthesis, tert-butyl chloroformate can be used indirectly to introduce tert-butyl groups in related syntheses. However, this is less direct for tert-butyl 2-(4-bromophenoxy)acetate and more relevant for other tert-butyl protected derivatives.
Detailed Research Findings and Data
Based on available data from chemical suppliers and patent literature, the following key points summarize the preparation insights:
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid-catalyzed esterification | 4-bromophenoxyacetic acid, tert-butanol, H2SO4 | Reflux, anhydrous | Simple, classical method | Requires water removal, longer reaction times |
| Alkylation of carboxylate salt | Sodium salt of acid, tert-butyl bromide, DMF | 50–80 °C, several hours | High yield, cleaner reaction | Requires handling of alkyl halides, polar aprotic solvents |
| Indirect carbamate formation | tert-butyl chloroformate | Various | Useful for related derivatives | Not direct for ester synthesis |
Practical Preparation Procedure Example (Alkylation Method)
- Preparation of Sodium Salt : Dissolve 4-bromophenoxyacetic acid in water, add sodium hydroxide slowly to form the sodium salt.
- Alkylation Reaction : Transfer the salt solution to a reaction vessel containing dry DMF. Add tert-butyl bromide dropwise under stirring.
- Reaction Conditions : Heat the mixture to 60 °C and stir for 4–6 hours.
- Work-up : Cool the reaction mixture, dilute with water, extract with ethyl acetate.
- Purification : Wash organic layer with brine, dry over anhydrous sodium sulfate, evaporate solvent, and purify by recrystallization.
Additional Notes on Solubility and Stock Solution Preparation
According to supplier data, tert-butyl 2-(4-bromophenyl)acetate (a closely related compound) shows variable solubility in solvents such as DMSO, ethanol, and PEG300, which is critical for formulation and handling during synthesis and analysis. Proper solvent selection and stepwise solvent addition ensure clear solutions for further processing.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones or reduction to form phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as DMF or DMSO.
Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in water or alcohol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Ester Hydrolysis: 4-bromophenoxyacetic acid.
Oxidation and Reduction: Quinones or phenols.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The unique structure of tert-butyl 2-(4-bromophenoxy)acetate allows it to participate effectively in cross-coupling reactions, such as Suzuki–Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, facilitating the development of complex organic molecules.
Alkylation Reactions
This compound serves as an alkylating agent, introducing tert-butyl groups into various organic substrates. It has been utilized in synthesizing bioactive compounds, enhancing their biological properties and activity .
Pharmaceutical Applications
Drug Development
Research indicates that this compound can be involved in synthesizing compounds with potential therapeutic effects. For instance, it has been linked to the creation of thiophene-containing biaryl amide derivatives that exhibit antimicrobial activity . Additionally, its ability to modify biomolecules suggests potential applications in drug delivery systems and diagnostics.
Collagenase Inhibitors
In biochemistry, this compound is explored for its role in preparing collagenase inhibitors, which are vital for preventing collagen degradation—a critical factor in wound healing and tissue repair.
Agrochemical Applications
This compound is also significant in agricultural science, contributing to the synthesis of agrochemicals such as pesticides and herbicides. These compounds enhance crop protection and agricultural productivity by targeting specific pests or diseases affecting crops.
Material Science
In materials science, this compound is used as an intermediate in dye synthesis. The incorporation of this compound into dye formulations has led to improved color properties and stability, making it valuable for textile and printing industries.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound in synthesizing novel carbamate derivatives with antimicrobial properties. Molecular docking studies indicated that these derivatives could effectively target Mycobacterium tuberculosis enzymes, showcasing the potential for developing new antibiotics .
Case Study 2: Collagenase Inhibition
Research focused on the synthesis of collagenase inhibitors using this compound revealed promising results in promoting tissue regeneration. The inhibitors demonstrated significant activity against collagenase enzymes, suggesting therapeutic applications in wound healing.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of tert-butyl 2-(4-bromophenoxy)acetate with analogous compounds:
*Hypothetical structure inferred from analogous compounds.
Key Observations:
- Substituent Effects: The bromine atom in the phenoxy/phenyl group increases molecular weight and polarizability compared to nitro (-NO₂) or amino (-NH₂) derivatives. The nitro group enhances electrophilicity, while the amino group introduces nucleophilic character .
- Crystallography: tert-Butyl 2-(4-nitrophenoxy)acetate crystallizes in a monoclinic system with intermolecular C-H⋯O hydrogen bonds, influencing its melting point and solubility . In contrast, tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibits a 3D network stabilized by C-H⋯O/N interactions and π-stacking .
Research Findings and Data
Crystallographic Insights
- tert-Butyl 2-(4-nitrophenoxy)acetate: Monoclinic crystal system (space group P1̄), with bond lengths and angles consistent with nitro group resonance stabilization. R factor = 0.061 .
- tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate: Monoclinic (space group P2₁/c), featuring a dihedral angle of 33.71° between aromatic rings and S(6) hydrogen-bonded motifs .
Thermal and Stability Data
- Melting Points: Nitro and bromo derivatives generally exhibit higher melting points (>100°C) due to stronger intermolecular forces compared to amino or formyl analogs .
- Purity : Commercial phenyl analogs (e.g., tert-butyl 2-(4-bromophenyl)acetate) are available at 95–98% purity .
Biological Activity
Tert-butyl 2-(4-bromophenoxy)acetate is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its structural characteristics, particularly the presence of the bromophenoxy group, suggest potential interactions with biological systems, making it a subject of interest for exploring its biological activities.
This compound is an organic compound with the following chemical formula: C_{12}H_{13BrO_3. It features a tert-butyl group attached to an acetate moiety and a 4-bromophenoxy group, which may influence its solubility and reactivity.
The biological activity of this compound is likely mediated through its interaction with specific biomolecules, such as enzymes or receptors. The bromophenyl moiety can participate in various chemical reactions, including substitution and hydrolysis, which may affect its biological efficacy.
Biological Activity Overview
Research has indicated that compounds similar to this compound can exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that compounds containing bromophenyl groups can inhibit the growth of bacteria and fungi.
- Antitumor Properties : There is emerging evidence that certain derivatives possess cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several brominated compounds, including tert-butyl derivatives. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various strains tested.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 64 | Staphylococcus aureus |
| This compound | 128 | Escherichia coli |
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HeLa cells, indicating a promising potential for further development as an anticancer agent.
Anti-inflammatory Effects
Research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential role in treating inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Bromination : A phenol derivative undergoes bromination to introduce the bromine atom.
- Esterification : The brominated phenol is then reacted with tert-butyl acetate under acidic conditions to form the final product.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for tert-Butyl 2-(4-bromophenoxy)acetate?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates derived from tert-butyl esters. For example, reacting tert-butyl bromoacetate with 4-bromophenol derivatives under optimized conditions (e.g., Pd(OAc)₂, Xantphos ligand, and K₃PO₄ in THF at reflux) achieves yields up to 90% based on analogous tert-butyl ester syntheses . Alternative routes may involve nucleophilic aromatic substitution between 4-bromophenol and tert-butyl bromoacetate in the presence of a base like NaH or K₂CO₃ .
Q. How can researchers confirm the purity and structural integrity of tert-Butyl 2-(4-bromophenoxy)acetate?
- Methodological Answer :
- Chromatography : Purify via silica gel chromatography using hexane/ethyl acetate gradients to isolate the product .
- Spectroscopy : Confirm structure using ¹H and ¹³C NMR. For example, aromatic protons in the 4-bromophenoxy group typically resonate at δ 6.8–7.4 ppm, while the tert-butyl group appears as a singlet near δ 1.4 ppm .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks matching the calculated mass (C₁₂H₁₅BrO₃: ~302.01 g/mol).
Q. What are the recommended storage conditions and safety protocols for handling tert-Butyl 2-(4-bromophenoxy)acetate?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
- Safety : Use nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-catalyzed couplings involving tert-butyl ester substrates?
- Methodological Answer :
- Catalyst System : Screen ligands (e.g., SPhos, Xantphos) to enhance Pd(OAc)₂ activity. Ligand choice significantly impacts yields, as seen in tert-butyl 2-(4-nitrophenyl)acetate synthesis (96% yield with Xantphos) .
- Solvent and Temperature : Use polar aprotic solvents (THF, DMF) at 80–100°C to stabilize intermediates.
- Base Selection : K₃PO₄ or Cs₂CO₃ improves deprotonation efficiency .
Q. How do steric and electronic effects of the tert-butyl group influence bromophenoxy acetate reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, directing reactivity toward the bromine substituent. This selectivity is critical in Suzuki-Miyaura couplings .
- Electronic Effects : Electron-withdrawing bromine enhances aryl halide electrophilicity, facilitating oxidative addition to Pd(0). Comparative studies with tert-butyl 2-(4-cyanophenyl)acetate show faster coupling kinetics than electron-rich analogs .
Q. What analytical strategies are effective for assessing the stability of tert-Butyl 2-(4-bromophenoxy)acetate under varying conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC for new peaks or NMR for ester hydrolysis (appearance of acetic acid signals) .
- Thermal Analysis : Use TGA to determine decomposition onset temperatures (>150°C expected for tert-butyl esters) .
Q. How can tert-Butyl 2-(4-bromophenoxy)acetate serve as a precursor in synthesizing functionalized biaryl systems?
- Methodological Answer :
- Suzuki Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .
- Buchwald-Hartwig Amination : Substitute bromine with amines (e.g., morpholine) using Pd₂(dba)₃ and DavePhos ligand in toluene at 110°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
